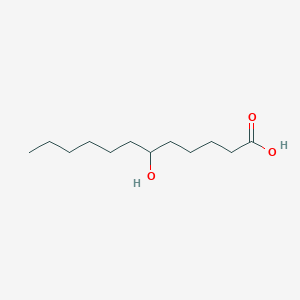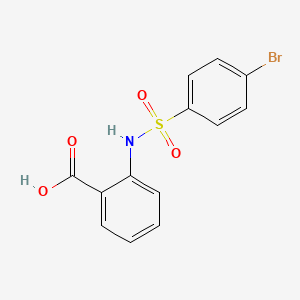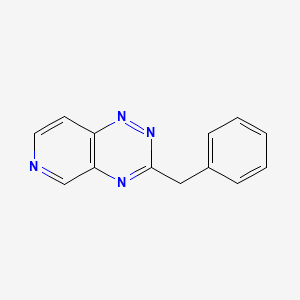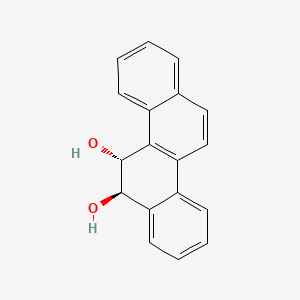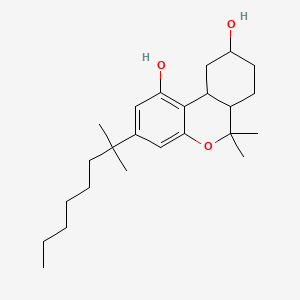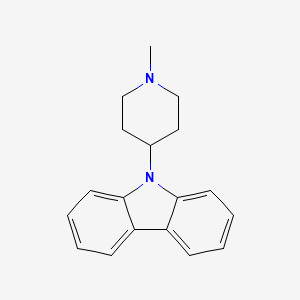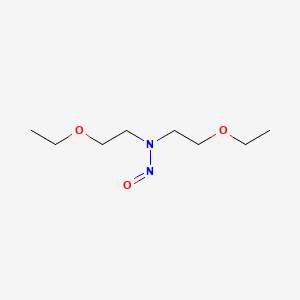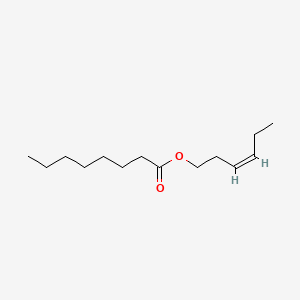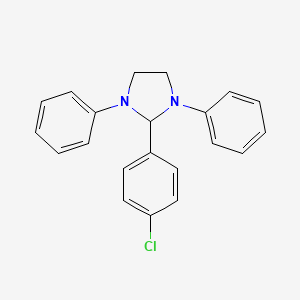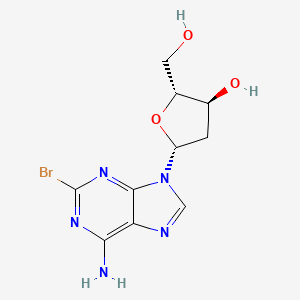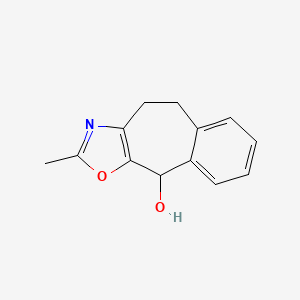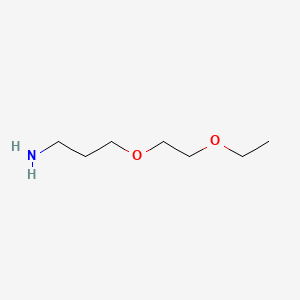
溴辛酯
概述
描述
Octyl bromoacetate, also known as bromoacetic acid octyl ester, is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by its ester functional group and a bromine atom attached to the alpha carbon of the acetic acid moiety.
科学研究应用
Octyl bromoacetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other compounds.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Used in the production of surfactants, plasticizers, and other industrial chemicals
准备方法
Synthetic Routes and Reaction Conditions
Octyl bromoacetate can be synthesized through the esterification of bromoacetic acid with octanol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid and is carried out in an organic solvent like xylene. The reaction mixture is heated to remove water formed during the esterification process, and the product is purified by extraction and distillation .
Industrial Production Methods
In industrial settings, the production of octyl bromoacetate follows similar principles but on a larger scale. The process involves continuous removal of water to drive the reaction to completion and the use of efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Octyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and octanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is used in anhydrous conditions to reduce the ester to alcohol.
Major Products
Nucleophilic Substitution: Produces substituted acetic acid derivatives.
Hydrolysis: Yields bromoacetic acid and octanol.
Reduction: Produces octyl alcohol.
作用机制
The mechanism of action of octyl bromoacetate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing bromoacetic acid, which can act as an alkylating agent. The bromine atom in the compound makes it susceptible to nucleophilic attack, facilitating various substitution reactions. These properties make it useful in synthetic chemistry and biochemical applications .
相似化合物的比较
Similar Compounds
Dodecyl bromoacetate: Similar in structure but with a longer carbon chain.
Hexadecyl bromoacetate: Also similar but with an even longer carbon chain.
Ethyl bromoacetate: A shorter chain ester with similar reactivity.
Uniqueness
Octyl bromoacetate is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where moderate hydrophobicity is required, such as in the synthesis of surfactants and other amphiphilic molecules .
属性
IUPAC Name |
octyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-13-10(12)9-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNUZMDEFBLZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324236 | |
| Record name | Octyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38674-98-5 | |
| Record name | NSC406077 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
